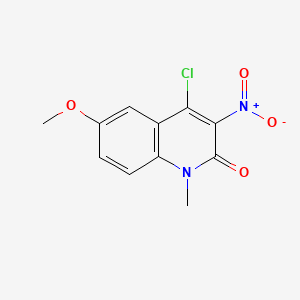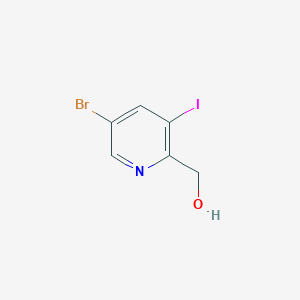
(5-Bromo-3-iodopyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-3-iodopyridin-2-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, along with a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-iodopyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method involves the bromination and iodination of 2-hydroxymethylpyridine under controlled conditions. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) and iodine, along with appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-3-iodopyridin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxymethyl group to a methyl group.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-3-iodopyridin-2-yl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Bromo-3-iodopyridin-2-yl)methanol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The bromine and iodine atoms, as well as the hydroxymethyl group, can participate in binding interactions, influencing the compound’s biological activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-2-chloro-pyridin-3-yl)methanol
- (5-Bromo-2-methylpyridin-3-yl)methanol
- (5-Bromo-3-fluoropyridin-2-yl)methanol
Uniqueness
(5-Bromo-3-iodopyridin-2-yl)methanol is unique due to the presence of both bromine and iodine atoms on the pyridine ring This combination of halogens can impart distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
Molekularformel |
C6H5BrINO |
|---|---|
Molekulargewicht |
313.92 g/mol |
IUPAC-Name |
(5-bromo-3-iodopyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5BrINO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 |
InChI-Schlüssel |
WWARDCNUMPLVKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1I)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



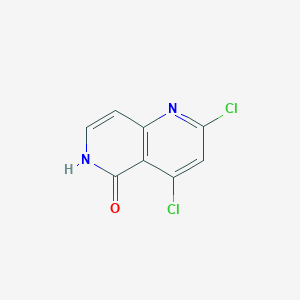


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
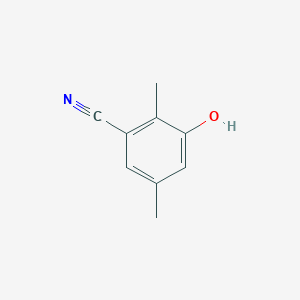

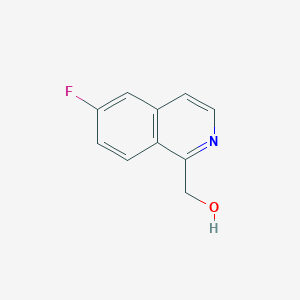
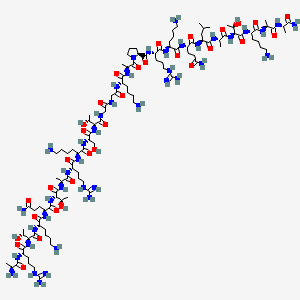
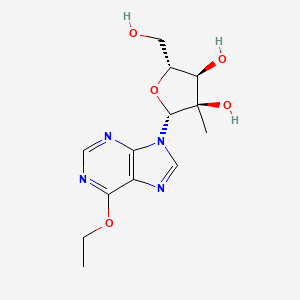
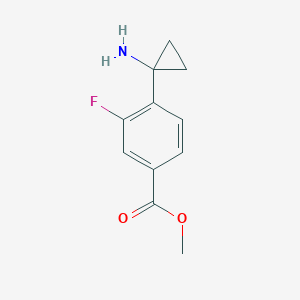
![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)
